4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Overview
Description
4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a 4-chloro substituent and a piperidine ring attached via a methyl group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .
Mode of Action
Piperidine derivatives have been reported to show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It’s known that piperidine derivatives can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The synthesis of this compound has been reported, which could potentially influence its bioavailability .
Result of Action
It’s known that piperidine derivatives can have various biological effects due to their diverse biological activities .
Action Environment
The synthesis of this compound has been reported, which could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4-aminomethylpiperidine.
Reaction: The 4-aminomethylpiperidine is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in research to study its effects on biological systems and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-((1-methylpiperidin-4-yl)methyl)benzamide
- 4-chloro-N-((1-ethylpiperidin-4-yl)methyl)benzamide
- 4-chloro-N-((1-propylpiperidin-4-yl)methyl)benzamide
Uniqueness
4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the presence of the isopropyl group on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-12(2)19-9-7-13(8-10-19)11-18-16(20)14-3-5-15(17)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWDHLYZERHJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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